molecular formula C15H11ClO2 B12594899 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one CAS No. 609815-16-9

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12594899
CAS No.: 609815-16-9
M. Wt: 258.70 g/mol
InChI Key: KDJCZHJBQBIHPR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for mixing and temperature control can further improve the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Substituted chalcones with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one can be compared with other chalcones such as:

    1-(2-Hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a chlorine atom, which may affect its reactivity and biological activity.

    1-(2-Methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one: Contains a methoxy group, which can influence its solubility and interaction with biological targets.

    1-(2-Nitrophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one:

Properties

CAS No.

609815-16-9

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11ClO2/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-10,17H

InChI Key

KDJCZHJBQBIHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)Cl

Origin of Product

United States

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